molecular formula C19H20BrN3O2 B3998692 2-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-(3-methoxyphenyl)ethanone;hydrobromide

2-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-(3-methoxyphenyl)ethanone;hydrobromide

Cat. No.: B3998692
M. Wt: 402.3 g/mol
InChI Key: DRQPOWLJAQDLKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-(3-methoxyphenyl)ethanone;hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrimido[1,2-a]benzimidazole core with a methoxyphenyl ethanone moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-(3-methoxyphenyl)ethanone;hydrobromide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimido[1,2-a]benzimidazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the methoxyphenyl ethanone moiety: This step is achieved through a Friedel-Crafts acylation reaction, where the pyrimido[1,2-a]benzimidazole core reacts with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the hydrobromide salt: The final step involves the reaction of the free base with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-(3-methoxyphenyl)ethanone;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

2-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-(3-methoxyphenyl)ethanone;hydrobromide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-(3-methoxyphenyl)ethanone;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-phenylethanone: Lacks the methoxy group on the phenyl ring.

    2-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-(4-methoxyphenyl)ethanone: Has the methoxy group in a different position on the phenyl ring.

Uniqueness

2-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-(3-methoxyphenyl)ethanone;hydrobromide is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, making it a valuable subject for research and development.

Properties

IUPAC Name

2-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-(3-methoxyphenyl)ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2.BrH/c1-24-15-7-4-6-14(12-15)18(23)13-22-17-9-3-2-8-16(17)21-11-5-10-20-19(21)22;/h2-4,6-9,12H,5,10-11,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQPOWLJAQDLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CN2C3=CC=CC=C3N4C2=NCCC4.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-(3-methoxyphenyl)ethanone;hydrobromide
Reactant of Route 2
2-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-(3-methoxyphenyl)ethanone;hydrobromide
Reactant of Route 3
2-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-(3-methoxyphenyl)ethanone;hydrobromide
Reactant of Route 4
2-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-(3-methoxyphenyl)ethanone;hydrobromide
Reactant of Route 5
2-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-(3-methoxyphenyl)ethanone;hydrobromide
Reactant of Route 6
2-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-(3-methoxyphenyl)ethanone;hydrobromide

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